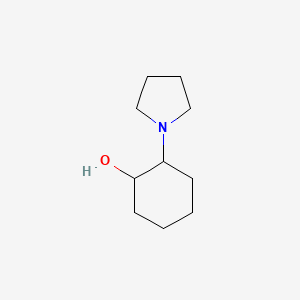

Cyclohexanol, 2-(1-pyrrolidinyl)-

Vue d'ensemble

Description

Cyclohexanol, 2-(1-pyrrolidinyl)-: is a chiral molecule with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . This compound features a cyclohexane ring substituted with a hydroxyl group at position 1 and a pyrrolidine ring at position 2. It exists as a pair of enantiomers and potentially as cis/trans isomers. The compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclohexanol, 2-(1-pyrrolidinyl)- can be synthesized through the reaction of pyrrolidine with cyclohexene oxide . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of cyclohexanol, 2-(1-pyrrolidinyl)- involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. The use of continuous flow reactors and advanced separation techniques enhances the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexanol, 2-(1-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize cyclohexanol, 2-(1-pyrrolidinyl)- to the corresponding ketone or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclohexanol, 2-(1-pyrrolidinyl)- can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol or cyclohexylamine.

Applications De Recherche Scientifique

Synthetic Applications

1. Building Block in Organic Synthesis

Cyclohexanol, 2-(1-pyrrolidinyl)- serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of chiral ligands and catalysts for asymmetric synthesis. Its ability to participate in various reactions makes it an essential component in synthetic organic chemistry.

2. Chiral Auxiliary

The compound is utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This application is vital in pharmaceutical chemistry, where the chirality of compounds can significantly influence their biological activity .

Biological Applications

1. Antimicrobial and Antifungal Properties

Research has indicated that cyclohexanol, 2-(1-pyrrolidinyl)- exhibits potential antimicrobial and antifungal activities. Studies have explored its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .

2. Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for the synthesis of novel drugs. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties .

Industrial Applications

1. Specialty Chemicals Production

In the industrial sector, cyclohexanol, 2-(1-pyrrolidinyl)- is employed in the production of specialty chemicals. It acts as a precursor in the synthesis of advanced materials used in various applications ranging from coatings to pharmaceuticals.

2. Development of Advanced Materials

The compound's chemical properties make it suitable for use in developing advanced materials with specific functionalities. This includes applications in polymer chemistry and materials science.

Case Study 1: Synthesis of Kappa-Selective Opiates

A notable study involved synthesizing (1',2'-trans)-3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones as kappa-selective opiates. The research demonstrated that derivatives of cyclohexanol, 2-(1-pyrrolidinyl)- could be modified to enhance kappa-opioid receptor affinity, showcasing its potential in drug development .

Case Study 2: Asymmetric Synthesis

In another study, cyclohexanol, 2-(1-pyrrolidinyl)- was used to create chiral diamines through a sequential opening of cyclohexene oxide with secondary amines. This approach highlighted the compound's role as a versatile building block in synthesizing complex molecules with high enantioselectivity .

Mécanisme D'action

The mechanism of action of cyclohexanol, 2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a modulator of enzyme activity, influencing various biochemical processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.

Cyclohexanone: The oxidized form of cyclohexanol, featuring a ketone group.

Cyclohexylamine: The amine derivative of cyclohexanol.

Uniqueness: Cyclohexanol, 2-(1-pyrrolidinyl)- is unique due to the presence of both a hydroxyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in naturally occurring compounds, making it valuable for synthetic and research applications.

Activité Biologique

Cyclohexanol, 2-(1-pyrrolidinyl)-, also known as EVT-1485885, is a chiral compound characterized by the presence of both a hydroxyl group and a pyrrolidine ring. This unique structure imparts significant biological activity, making it an interesting subject of study in various fields including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 169.27 g/mol

- Boiling Point : Approximately 262.0 ± 33.0 °C

- Density : 1.078 ± 0.06 g/cm³

- pKa : Predicted values indicate moderate acidity due to the hydroxyl group.

The biological activity of Cyclohexanol, 2-(1-pyrrolidinyl)- is largely attributed to its interaction with various molecular targets within biological systems:

- Neuroactive Properties : The pyrrolidine moiety is known for its neuroactive effects, suggesting that this compound may modulate neurotransmitter systems. Preliminary studies indicate potential interactions with serotonin receptors, particularly the 5-HT1A receptor and serotonin transporter (SERT) .

- Antimicrobial and Antifungal Activity : Research indicates that Cyclohexanol, 2-(1-pyrrolidinyl)- exhibits antimicrobial and antifungal properties. These activities are likely influenced by its structural characteristics, which allow for diverse interactions with biological macromolecules .

Biological Activity Summary

Case Studies and Research Findings

- Neurotransmitter Modulation :

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that Cyclohexanol, 2-(1-pyrrolidinyl)- had notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The specific concentrations required for effective inhibition were determined through dose-response studies .

- Synthetic Applications :

Propriétés

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIDLIAAUJBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.